molecular formula C20H12N4O5 B11697310 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline

2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline

Cat. No.: B11697310
M. Wt: 388.3 g/mol
InChI Key: XVUBWZUFOGQSQM-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline typically involves the reaction of quinoxalin-2(1H)-one with 2,4-dinitrophenol. One efficient method reported involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and efficient route to synthesize 2-phenoxyquinoxaline derivatives with high yields and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound can also generate reactive oxygen species (ROS), contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline is unique due to the presence of the dinitrophenoxy group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying its biological effects.

Properties

Molecular Formula

C20H12N4O5

Molecular Weight

388.3 g/mol

IUPAC Name

2-[4-(2,4-dinitrophenoxy)phenyl]quinoxaline

InChI

InChI=1S/C20H12N4O5/c25-23(26)14-7-10-20(19(11-14)24(27)28)29-15-8-5-13(6-9-15)18-12-21-16-3-1-2-4-17(16)22-18/h1-12H

InChI Key

XVUBWZUFOGQSQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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